molecular formula C9H17N3 B8768036 (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No. B8768036
M. Wt: 167.25 g/mol
InChI Key: RBUPNPJAMUJKAN-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

3-tert.-butyl-1H-pyrazol-5-carbonitrile (J-IV) (10 mmol) was added to a suspension of NaH (60%) (12.5 mmol) in DMF (20 ml) at room temperature while stirring. After stirring for 15 minutes, methyl iodide (37.5 mmol) was added dropwise to this reaction mixture at room temperature. After stirring for 30 min at 100° C., the reaction mixture was mixed with water (150 ml) and extracted with dichloromethane (3×75 ml). The combined organic extracts were washed with water (100 ml) and sat. NaCl solution (100 ml) and dried over magnesium sulfate. After removal of the solvent under vacuum, the residue was purified by column chromatography (SiO2, various mixtures of EtOAc and cyclohexane as the mobile solvent) and the product J-V was obtained.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
37.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([C:10]#[N:11])[NH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[CH3:14]I.O>CN(C=O)C>[C:1]([C:5]1[CH:9]=[C:8]([CH2:10][NH2:11])[N:7]([CH3:14])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=NNC(=C1)C#N
Name
Quantity
12.5 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
37.5 mmol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After stirring for 30 min at 100° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×75 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (100 ml) and sat. NaCl solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2, various mixtures of EtOAc and cyclohexane as the mobile solvent) and the product J-V
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=NN(C(=C1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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